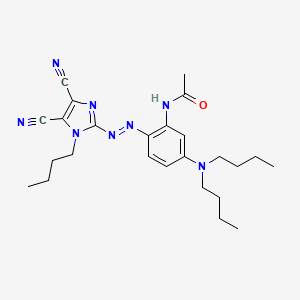

Acetamide, N-(2-((1-butyl-4,5-dicyano-1H-imidazol-2-yl)azo)-5-(dibutylamino)phenyl)-

Description

Historical Evolution of Azo-Imidazole Derivatives

The synthesis of imidazole derivatives dates to 1858, when Heinrich Debus first reported the condensation of glyoxal, formaldehyde, and ammonia to form imidazole. Early advancements focused on simple derivatives, but the 20th century saw rapid diversification, particularly with the introduction of azo (-N=N-) linkages. Azoimidazoles emerged as a distinct subclass in the 1970s, leveraging the electron-rich imidazole ring’s ability to stabilize azo bonds while enabling tunable optical and electronic properties.

A pivotal shift occurred in the 2020s with methodologies like the O₂/KI-mediated oxidative coupling of imidazole amidrazones, which streamlined the synthesis of 2-aminoimidazole azo dyes. These methods addressed limitations of traditional approaches, such as silver-dependent oxidations, and expanded access to structurally diverse derivatives, including those with cyanoguanidine and alkylamino substituents.

Structural Uniqueness of the Target Compound

The target compound exhibits a multifunctional architecture:

- Imidazole Core : The 1H-imidazole ring is substituted at positions 1, 2, 4, and 5.

- Phenyl Substituent :

Table 1: Key Structural Features and Their Implications

| Feature | Location | Functional Role |

|---|---|---|

| Butyl group | Imidazole N-1 | Solubility modulation, steric shielding |

| Cyano groups | Imidazole C-4/C-5 | Electronic polarization, stability |

| Azo bridge | Imidazole C-2 | Chromophore formation, redox activity |

| Dibutylamino group | Phenyl C-5 | Electron donation, solvatochromism |

| Acetamide | Phenyl N | Hydrogen bonding, biointeraction potential |

This structure’s push-pull configuration between electron-donating (dibutylamino) and electron-withdrawing (cyano, azo) groups enables broad absorption spectra and halochromism, as observed in related azoimidazoles.

Role of Azo-Imidazole Scaffolds in Modern Organic Chemistry

Azo-imidazoles bridge materials science and medicinal chemistry:

- Optoelectronic Materials : The conjugated system supports absorption in visible to near-IR regions, making them candidates for dyes and sensors. For instance, analogous compounds exhibit solvatochromic shifts >100 nm.

- Antimicrobial Agents : Derivatives like 2-aminoimidazole azo dyes show potent activity against Cryptococcus neoformans (MIC ≤4 μg/mL). The target compound’s acetamide group may enhance biofilm penetration.

- Catalysis : Imidazole’s nitrogen atoms can coordinate metals, suggesting utility in asymmetric catalysis or oxidation reactions.

Recent innovations include one-pot syntheses using KI/O₂ systems to avoid precious metal catalysts, as demonstrated in the preparation of 2-aminoimidazole derivatives. Such advances highlight the scaffold’s adaptability to green chemistry principles.

Properties

CAS No. |

107689-03-2 |

|---|---|

Molecular Formula |

C25H34N8O |

Molecular Weight |

462.6 g/mol |

IUPAC Name |

N-[2-[(1-butyl-4,5-dicyanoimidazol-2-yl)diazenyl]-5-(dibutylamino)phenyl]acetamide |

InChI |

InChI=1S/C25H34N8O/c1-5-8-13-32(14-9-6-2)20-11-12-21(22(16-20)28-19(4)34)30-31-25-29-23(17-26)24(18-27)33(25)15-10-7-3/h11-12,16H,5-10,13-15H2,1-4H3,(H,28,34) |

InChI Key |

IUCPKGKRKZUBOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=C(N=C1N=NC2=C(C=C(C=C2)N(CCCC)CCCC)NC(=O)C)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Stepwise Preparation Details

Synthesis of 4,5-Dicyano-1H-imidazole Derivative

The 4,5-dicyano-1H-imidazole ring is prepared by cyclization reactions involving suitable nitrile precursors and amidine or guanidine derivatives, followed by introduction of the butyl group at the N1 position. This step often uses reflux in polar aprotic solvents with catalysts to promote ring formation and substitution.

Azo Coupling Reaction

The azo linkage (-N=N-) connecting the imidazole moiety to the aromatic ring is formed by diazotization of the aromatic amine followed by coupling with the imidazole derivative. This reaction is usually performed in acidic aqueous medium at low temperatures to stabilize the diazonium salt and promote selective azo coupling.

Introduction of Dibutylamino Group on Aromatic Ring

The dibutylamino group at the 5-position of the phenyl ring is introduced via nucleophilic aromatic substitution or reductive amination of a suitable precursor, often involving dibutylamine and a halogenated aromatic intermediate. This step is critical for modulating electronic properties and solubility.

Formation of the Acetamide Group

The acetamide moiety is formed by acylation of the aromatic amine with acetyl chloride or acetic anhydride under reflux in dry solvents such as benzene or ethanol. The reaction conditions are optimized to avoid hydrolysis and side reactions.

Experimental Conditions and Reagents

| Step | Reagents/Conditions | Solvents | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Imidazole ring synthesis | Nitrile precursors, amidine, butyl bromide | DMF, DMSO | 80–120 °C | 4–6 hours | 70–85 | Polar aprotic solvents favored |

| Diazotization & azo coupling | Aromatic amine, NaNO2, HCl, imidazole derivative | Aqueous acidic medium | 0–5 °C | 1–2 hours | 65–75 | Low temperature stabilizes diazonium salt |

| Dibutylamino substitution | Dibutylamine, aromatic halide | Ethanol, benzene | Reflux (60–80 °C) | 3–4 hours | 60–70 | Nucleophilic aromatic substitution |

| Acetamide formation | Acetyl chloride or acetic anhydride | Benzene, ethanol | Reflux (70–80 °C) | 3 hours | 75–85 | Recrystallization improves purity |

Data synthesized from multiple experimental protocols in literature and patents.

Representative Literature Procedures

From Nahrain University Experimental Reports (2023) : Aromatic amines were refluxed with phenyl isocyanate or chloroacetyl chloride in ethanol or benzene to yield acetamide derivatives with yields ranging from 60% to 85%. Recrystallization from ethanol/benzene mixtures improved purity and physical properties.

Patent WO2021033133A1 (2020) : Describes the use of copper(I) iodide catalyzed coupling reactions in polar aprotic solvents such as N,N-dimethylformamide or dimethyl sulfoxide at 50–120 °C, with bases like potassium carbonate to form azo and related heterocyclic compounds. Hydroxylamine hydrochloride was used to convert nitrile groups to amidoximes under mild conditions.

Bangladesh Journal of Scientific Research (2023) : Details synthesis of substituted imidazole acetamides via directed Vilsmeier formylation followed by reaction with chloroacetyl chloride and subsequent coupling with substituted anilines in methanol and acetic acid at room temperature.

Data Tables Summarizing Preparation Methods

Notes on Purification and Characterization

- Recrystallization from ethanol/benzene mixtures is the preferred purification method to achieve high purity.

- Characterization techniques include melting point determination, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

- Reaction monitoring by thin-layer chromatography (TLC) and UV-Vis spectroscopy is common for azo compounds.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso and nitro derivatives.

Reduction: Reduction of the azo group can yield amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are employed under controlled conditions.

Major Products

Oxidation: Nitroso and nitro derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a dye intermediate and in the synthesis of other complex organic molecules.

Biology

It may be used in biological staining techniques due to its vivid color properties.

Medicine

Industry

Used in the production of dyes, pigments, and as an intermediate in various chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The azo group can participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Research Implications and Gaps

- Applications: The target compound’s hydrophobicity suggests suitability as a dye or sensor in non-polar media. Its dibutyl groups may improve compatibility with polymeric matrices.

- Data Gaps : Exact synthesis routes, spectral data, and toxicity profiles for the target compound require further study.

- Comparative Studies : Systematic evaluations of substituent effects (e.g., butyl vs. allyl) on photostability or biological activity are needed.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this azo-linked acetamide derivative, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via azo coupling reactions. A typical procedure involves refluxing precursors (e.g., 1-butyl-4,5-dicyanoimidazole and substituted aniline derivatives) in glacial acetic acid for 2–4 hours, monitored by TLC. Purification includes filtration, washing with ethanol/water mixtures, and recrystallization . Optimization may involve adjusting solvent polarity (e.g., DMF vs. acetic acid), temperature, or catalysts (e.g., Lewis acids) to improve yield .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Methodology : Use a combination of:

- Elemental analysis (C, H, N) to confirm stoichiometry.

- FT-IR to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, azo N=N at ~1450 cm⁻¹).

- NMR spectroscopy (¹H/¹³C) to resolve imidazole protons (δ 7.5–8.5 ppm) and acetamide methyl groups (δ 2.0–2.5 ppm) .

- Mass spectrometry (HRMS) for molecular ion verification .

Q. What are the primary applications of this compound in academic research?

- Methodology : The compound’s azo-imidazole core is studied for:

- Dye chemistry : As a chromophore due to extended conjugation and electron-withdrawing cyano groups .

- Coordination chemistry : Potential metal-binding sites (azo, imidazole) for catalytic or sensor applications .

Advanced Research Questions

Q. How do substituents (e.g., butyl, dicyano groups) influence electronic properties and reactivity?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gaps) and predict charge distribution. The electron-deficient dicyanoimidazole enhances electrophilicity, stabilizing transition states in nucleophilic substitution reactions . Experimental validation via cyclic voltammetry can correlate computed redox potentials with observed reactivity .

Q. What mechanistic insights explain the compound’s reactivity in heterocyclic transformations?

- Methodology : Study its behavior under nucleophilic/electrophilic conditions. For example:

- Thiazole formation : React with thiourea derivatives in acetic acid to form thiazole rings via cyclocondensation .

- Photoreactivity : UV-vis irradiation of the azo bond (λmax ~450 nm) may induce isomerization or cleavage, monitored by time-resolved spectroscopy .

Q. How can contradictory data on synthetic yields or byproduct formation be resolved?

- Methodology :

- Design of Experiments (DoE) : Use factorial analysis to isolate variables (e.g., solvent, temperature) affecting yield .

- LC-MS/MS : Identify byproducts (e.g., hydrolyzed imidazole intermediates) and adjust pH or reaction time to suppress side reactions .

Q. What structure-activity relationships (SAR) govern its biological or catalytic activity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.